1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Tetrahydrofuran-2-carbaldehyde and thiophen-3-ylmethyl bromide.
Reaction Conditions: These groups can be introduced via nucleophilic substitution reactions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach is:
-
Formation of the Urea Backbone:
Starting Materials: Isocyanates and amines.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.
Example Reaction: Reaction of 1-(2-methoxyethyl)amine with an isocyanate derivative to form the urea linkage.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea or thiophenylmethyl moieties using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate in solvents like DMF or DMSO.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Varied, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethyl and thiophenylmethyl groups could play crucial roles in binding to these targets, while the urea backbone may facilitate interactions through hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-(phenylmethyl)urea: Lacks the tetrahydrofuran and thiophenylmethyl groups, potentially altering its chemical properties and biological activity.
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)urea: Similar but without the thiophenylmethyl group, which may affect its reactivity and applications.
Uniqueness: 1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and thiophenylmethyl group may enhance its solubility, stability, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-7-5-16(10-12-4-8-20-11-12)14(17)15-9-13-3-2-6-19-13/h4,8,11,13H,2-3,5-7,9-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBHEPAMDAMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.